molecular formula C7H14N2O4 B5817352 acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine

acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine

Cat. No.: B5817352
M. Wt: 190.20 g/mol
InChI Key: FGSYLJKUDJHLLZ-GZOLSCHFSA-N
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Description

Acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine is a compound that combines the properties of acetic acid and a hydroxylamine derivative. Acetic acid is a simple carboxylic acid known for its role in vinegar, while the hydroxylamine derivative introduces unique chemical properties that make this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine typically involves the reaction of hydroxylamine hydrochloride with acetic acid under controlled conditions. One common method includes the use of hydroxylamine hydrochloride in a solution of acetic acid, which facilitates the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydroxylamine group, leading to the formation of amines or other derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These reactions often involve halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines .

Scientific Research Applications

Acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: A simpler compound with similar reactivity but lacking the acetic acid moiety.

    Acetohydroxamic Acid: Another hydroxylamine derivative with different functional groups.

    Cyclopentanone Oxime: A related compound with a cyclopentylidene structure but different substituents.

Uniqueness

Acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine is unique due to its combination of acetic acid and hydroxylamine properties, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides specific reactivity that is not observed in simpler hydroxylamine derivatives .

Properties

IUPAC Name

acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.C2H4O2/c8-6-4-2-1-3-5(4)7-9;1-2(3)4/h4,6,8-9H,1-3H2;1H3,(H,3,4)/b7-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSYLJKUDJHLLZ-GZOLSCHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(C(=NO)C1)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1CC(/C(=N/O)/C1)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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